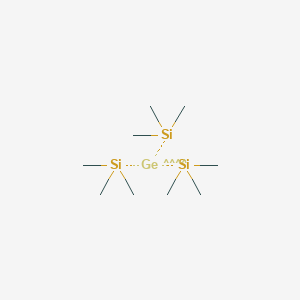
Tris(trimethylsilyl)germanium hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(trimethylsilyl)germanium hydride is an organogermanium compound with the chemical formula [(CH3)3Si]3GeH. It is a colorless liquid that is primarily used as a reducing agent in various chemical reactions. The compound is known for its unique properties, including its ability to act as a source of germanium in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(trimethylsilyl)germanium hydride can be synthesized through the reaction of germanium tetrachloride with tris(trimethylsilyl)silane in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(trimethylsilyl)germanium hydride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reduction of organic compounds.
Substitution Reactions: It can participate in substitution reactions where the germanium-hydrogen bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions and at controlled temperatures to optimize yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include organogermanium compounds with various functional groups attached to the germanium atom .
Applications De Recherche Scientifique
Tris(trimethylsilyl)germanium hydride has a wide range of scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.
Biology: Research is ongoing into its potential biological activities and its use in the synthesis of biologically active molecules.
Medicine: It is being investigated for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which tris(trimethylsilyl)germanium hydride exerts its effects involves the transfer of the germanium-hydrogen bond to other molecules. This transfer can result in the reduction of organic compounds or the formation of new organogermanium compounds. The molecular targets and pathways involved in these reactions are the germanium atom and the functional groups attached to it .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but contains silicon instead of germanium.
Tris(trimethylsilyl)phosphine: Contains phosphorus instead of germanium.
Tris(trimethylsilyl)amine: Contains nitrogen instead of germanium.
Uniqueness
Tris(trimethylsilyl)germanium hydride is unique due to its germanium content, which imparts distinct chemical properties compared to its silicon, phosphorus, and nitrogen analogs.
Propriétés
Numéro CAS |
104164-54-7 |
|---|---|
Formule moléculaire |
C9H28GeSi3 |
Poids moléculaire |
293.20 g/mol |
InChI |
InChI=1S/3C3H9Si.GeH/c3*1-4(2)3;/h3*1-3H3;1H |
Clé InChI |
RDOPNHZRQOAMTI-UHFFFAOYSA-N |
SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge] |
SMILES canonique |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[GeH] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


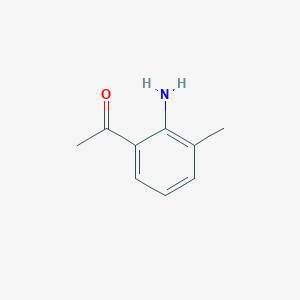
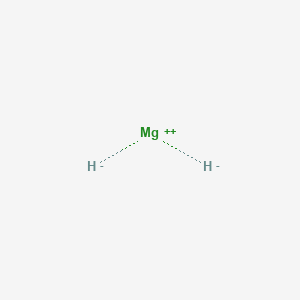
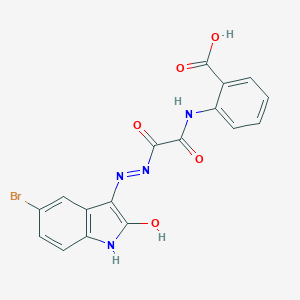

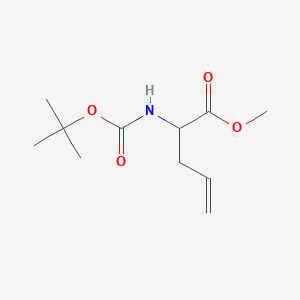
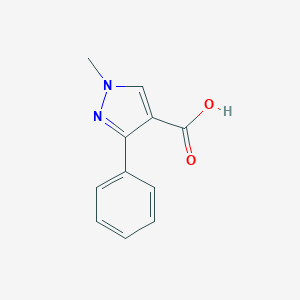
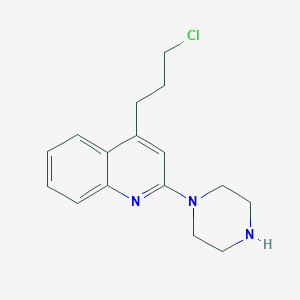
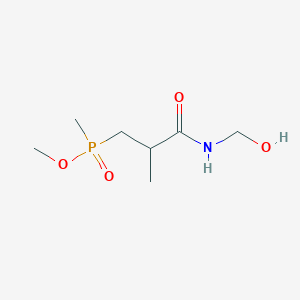
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
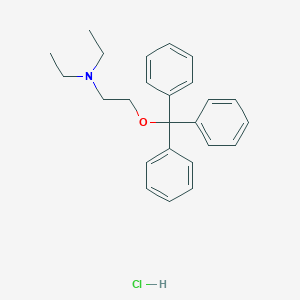

![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
